Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate

Description

Introduction to Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate

Chemical Identity and Nomenclature

IUPAC Naming Conventions

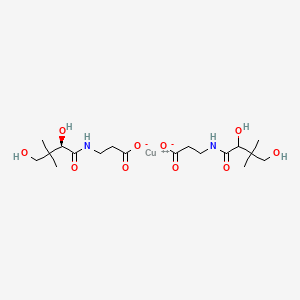

The IUPAC name for this compound, copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate, reflects its structural complexity. The name is derived systematically:

- Metal center : Copper in the +2 oxidation state.

- Ligand : Two deprotonated beta-alaninate moieties, each modified with a (2R)-2,4-dihydroxy-3,3-dimethylbutanoyl group.

- Stereochemistry : The R configuration at the second carbon of the butanoyl chain is explicitly noted.

The ligand itself is a derivative of pantothenic acid (vitamin B5), as evidenced by its component compound CID 988. The carboxylate group of beta-alanine coordinates to the copper ion, while hydroxyl and dimethyl groups on the butanoyl moiety influence solubility and stereoelectronic properties.

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers (Table 1):

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 70581-71-4 | PubChem |

| EINECS | 274-679-9 | PubChem |

| Wikidata ID | Q82980433 | PubChem |

| Molecular Formula | C₁₈H₃₂CuN₂O₁₀ | PubChem |

| Molecular Weight | 500.0 g/mol | PubChem |

Additional synonyms include Copper(2+)(R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate and 70581-71-4.

Historical Context in Coordination Chemistry

Copper(II) complexes have been pivotal in advancing coordination chemistry since Alfred Werner’s foundational work. This compound exemplifies modern efforts to design metal-organic frameworks with biological relevance. The ligand’s pantothenate-like structure draws parallels to early studies on vitamin-metal interactions, particularly in coenzyme A (CoA) biosynthesis. Historically, such complexes were synthesized to model metalloprotein active sites, leveraging copper’s redox versatility (Cu⁺ ↔ Cu²⁺) and Lewis acidity.

The compound’s β-alaninate backbone mirrors natural amino acid coordination motifs, while its dimethyl and dihydroxy substituents reflect strategies to enhance stability and selectivity. These design principles emerged in the mid-20th century, alongside growing interest in bioinorganic catalysis.

Role in Bioinorganic Chemistry and Metalloprotein Analogues

In bioinorganic systems, copper(II) complexes often mimic metalloproteins involved in electron transfer or oxygen activation. This compound’s ligand architecture suggests potential as a synthetic analogue for copper-containing enzymes (e.g., superoxide dismutase or cytochrome c oxidase). Key features include:

- Chelation Sites : The β-alaninate carboxylate and butanoyl hydroxyl groups provide tetradentate coordination, stabilizing the copper ion in a distorted square-planar geometry.

- Hydrophobic Interactions : The 3,3-dimethylbutanoyl moiety may facilitate membrane association, akin to lipocalin proteins.

The compound’s pantothenate-derived ligand also hints at interactions with CoA biosynthesis pathways. In Escherichia coli, β-alanine is a precursor to pantothenate, which is incorporated into CoA. While direct evidence is limited, structural similarity raises questions about this complex’s ability to modulate enzymatic activity—a subject of ongoing research.

Properties

CAS No. |

70581-71-4 |

|---|---|

Molecular Formula |

C18H32CuN2O10 |

Molecular Weight |

500.0 g/mol |

IUPAC Name |

copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |

InChI |

InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1 |

InChI Key |

QUFKSSHMEXRJCK-KLXURFKVSA-L |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Metal Source and Complexation Conditions

- Copper(II) salts: Commonly used copper(II) precursors include copper(II) acetate, copper(II) chloride, or copper(II) nitrate. The choice depends on solubility and reactivity.

- Solvents: Polar solvents such as methanol, ethanol, or aqueous mixtures are preferred to dissolve both ligand and copper salt.

- Stoichiometry: Typically, a 1:2 metal-to-ligand molar ratio is used to form bis-ligand complexes, consistent with the coordination number of copper(II).

- pH control: The reaction pH is adjusted to favor deprotonation of the ligand carboxylate groups, enhancing coordination to copper(II). Mildly basic conditions (pH ~7-8) are often optimal.

- Temperature and time: Reactions are conducted at room temperature or slightly elevated temperatures (25–60 °C) for several hours to ensure complete complexation.

Procedure

- Dissolution: Dissolve the ligand in the chosen solvent under stirring.

- Addition of copper salt: Slowly add the copper(II) salt solution to the ligand solution with continuous stirring.

- pH adjustment: Add a base (e.g., sodium hydroxide or triethylamine) dropwise to maintain the desired pH.

- Reaction time: Stir the mixture for 2–24 hours depending on kinetics.

- Isolation: The complex precipitates or is isolated by solvent evaporation, filtration, or crystallization.

- Drying: The product is dried under vacuum or in a desiccator.

Characterization and Yield Data

| Parameter | Typical Values/Conditions |

|---|---|

| Copper source | Cu(OAc)2·H2O, CuCl2, Cu(NO3)2·3H2O |

| Solvent | Methanol, Ethanol, Water/Methanol mixtures |

| Metal:Ligand ratio | 1:2 |

| pH | 7.0–8.0 |

| Temperature | 25–60 °C |

| Reaction time | 2–24 hours |

| Yield | 70–95% (depending on conditions) |

| Molecular weight | ~500 g/mol (complex) |

Research Findings and Optimization Notes

- Ligand purity and stereochemistry significantly affect complex formation and stability.

- Copper salt choice influences solubility and crystallinity of the complex; copper(II) acetate often yields high-purity products.

- Solvent effects: Alcoholic solvents favor better solubility and complexation kinetics.

- pH control is crucial to avoid copper hydroxide precipitation and to maintain ligand deprotonation.

- Temperature: Mild heating accelerates complexation but excessive heat may degrade sensitive ligands.

- Reaction monitoring: UV-Vis spectroscopy and PXRD (powder X-ray diffraction) are used to confirm complex formation and crystallinity.

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Notes |

|---|---|---|---|

| Ligand synthesis | Amide coupling of beta-alanine and chiral acid | Carbodiimide coupling, purification | Enantiomeric purity critical |

| Metal complexation | Reaction of ligand with copper(II) salt | Cu:ligand 1:2, pH 7-8, 25-60 °C | Use of Cu(OAc)2 preferred |

| Isolation | Precipitation, filtration, crystallization | Solvent evaporation or cooling | Product drying under vacuum |

| Characterization | PXRD, UV-Vis, elemental analysis | Confirm complex formation | Ensures phase purity and stoichiometry |

Chemical Reactions Analysis

Types of Reactions

Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate can undergo various chemical reactions, including:

Oxidation: The copper ion can participate in redox reactions, where it alternates between different oxidation states.

Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper complexes.

Substitution: Ligand exchange reactions can occur, where the beta-alanine derivative is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state complexes.

Scientific Research Applications

Copper Binding in Peptides

The coordination of copper ions with peptides is a significant area of study. Research indicates that the insertion of beta-alanine into peptide sequences enhances copper binding stability due to the formation of chelate structures. These structures can stabilize metal-peptide complexes, crucial for understanding metal ion roles in biological systems .

Key Findings:

- The introduction of beta-alanine leads to the formation of six-membered chelate rings, which significantly influences the stability and specificity of copper complexes.

- Studies have shown that the coordination environment around copper can be tailored by modifying peptide sequences, allowing for selective control over complex stability .

Alzheimer's Disease Research

Copper ions play a pivotal role in the pathology of Alzheimer's disease through their interaction with amyloid-beta peptides. Recent studies demonstrate that copper(II) can influence the assembly and aggregation of these peptides, which are central to neurotoxicity associated with Alzheimer's disease. Specifically, copper(II) has been shown to accelerate fibril formation in Aβ40 while trapping Aβ42 in oligomeric forms .

Implications:

- Understanding how copper(II) interacts with amyloid-beta peptides can lead to new therapeutic strategies for Alzheimer's disease by targeting copper homeostasis.

- The ability of copper(II) to convert fibrils back into toxic oligomers suggests potential pathways for intervention in neurodegenerative processes .

Catalytic Properties

Copper complexes are widely studied for their catalytic properties in various chemical reactions. The unique electronic structure of copper allows it to participate effectively in redox reactions, making it a valuable catalyst in organic synthesis and industrial processes.

Research Insights:

- The complex formed with beta-alanine may enhance catalytic activity due to the stabilization provided by the ligand environment around the copper ion.

- Investigations into the catalytic mechanisms involving this compound could reveal new pathways for efficient chemical transformations .

Synthesis Techniques

The synthesis of Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate typically involves reacting beta-alanine with a source of copper ions, such as copper carbonate. The reaction conditions can be optimized to yield high-purity products with desirable solubility characteristics .

Synthesis Steps:

- Dissolve beta-alanine in water.

- Gradually add copper carbonate while stirring.

- Filter the resulting solution to obtain the crystalline product.

Characterization Methods

Characterization of this compound is performed using techniques such as UV-visible spectroscopy, circular dichroism (CD), and electron paramagnetic resonance (EPR). These methods provide insights into the coordination environment and stability of the complex .

Mechanism of Action

The mechanism by which Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate exerts its effects involves the coordination of the copper ion with the beta-alanine derivative. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties

Toxicity and Regulatory Status

- Calcium D-Pantothenate : Generally recognized as safe (GRAS); listed in FDA and EU food additive regulations .

- Panthenol: Approved for topical use; low oral toxicity .

Research Findings and Key Differences

Stability and Bioavailability

Functional Roles

- Copper Complex : Copper’s redox activity may enable catalytic or antimicrobial functions, though research is sparse .

- Calcium/Sodium Salts : Critical for coenzyme A synthesis, energy metabolism, and lipid biosynthesis .

- Panthenol: Functions as a humectant and wound-healing agent via oxidation to pantothenic acid .

Biological Activity

Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for health and disease management.

Chemical Structure and Properties

The compound is characterized by the presence of copper ions coordinated with a beta-alaninate ligand, which enhances its solubility and bioavailability. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₄CuN₂O₄

- CAS Number : Not specified in the available literature.

Antioxidant Properties

Copper complexes are known for their antioxidant properties. Studies have shown that copper(II) complexes can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that copper(II) complexes exhibit significant antimicrobial activity against a variety of pathogens. For instance, a study demonstrated that copper(II) complexes with hydrazone ligands showed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar antimicrobial capabilities.

Anti-inflammatory Effects

Copper plays a vital role in modulating inflammatory responses. It has been observed that copper complexes can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property makes it a potential candidate for therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Synthesis and Characterization : A study conducted on the synthesis of various copper(II) complexes highlighted the importance of ligand selection for enhancing biological activity. The incorporation of hydroxyl groups in ligands was found to increase the solubility and biological efficacy of the complexes .

- Antimicrobial Efficacy : In vitro studies have shown that copper(II) complexes can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for use in antimicrobial therapies .

- Role in Disease Management : The anti-inflammatory properties of copper complexes have been explored in models of arthritis and cardiovascular diseases. These studies suggest that copper supplementation may aid in managing symptoms and reducing disease progression by modulating immune responses.

Data Tables

| Property | Value/Observation |

|---|---|

| Antioxidant Activity | Effective scavenging of free radicals |

| Antimicrobial Activity | Active against E. coli and S. aureus |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

| Solubility | Enhanced by hydroxyl group presence |

Q & A

Basic Research Questions

Q. What are the key structural features of Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate, and how are they validated experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm the β-alanine backbone and dihydroxy-dimethylbutanoyl moiety.

- Mass Spectrometry (MS) : Use high-resolution LC-ESI-QTOF (e.g., as in ) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve the copper coordination geometry and ligand binding sites.

- Optical Rotation : Confirm enantiomeric purity via polarimetry, as described for calcium pantothenate (optical rotation: +25° in water) .

Q. What synthetic routes are reported for preparing this copper complex, and what are their yields?

- Methodology :

- Ligand Synthesis : React (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine (pantothenic acid, CAS 79-83-4 ) with copper salts (e.g., CuCl₂ or CuSO₄) under controlled pH (6–8) to avoid hydrolysis.

- Purification : Use recrystallization from ethanol/water mixtures, monitored by HPLC (98% purity threshold as per calcium pantothenate standards ).

- Yield Optimization : Adjust stoichiometry (1:1 or 2:1 ligand-to-copper ratio) and temperature (25–40°C) to maximize complex stability.

Advanced Research Questions

Q. How does the copper coordination environment influence the compound’s redox behavior in biological systems?

- Methodology :

- Electrochemical Analysis : Perform cyclic voltammetry in buffered solutions (pH 7.4) to study Cu²⁺/Cu⁺ redox potentials.

- Electron Paramagnetic Resonance (EPR) : Characterize paramagnetic Cu²⁺ centers in frozen solutions to identify ligand field symmetry .

- Computational Modeling : Use density functional theory (DFT) to predict coordination geometries and compare with experimental data (e.g., bond lengths from X-ray studies) .

Q. What experimental strategies resolve contradictions in stability data for this complex under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 4–9) and analyze degradation products via LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Quantify water loss and decomposition temperatures (cf. calcium pantothenate’s melting point: 128–139°C ).

- Circular Dichroism (CD) : Monitor conformational changes in the ligand backbone under stress conditions.

Q. How can researchers differentiate between enantiomeric forms of the ligand in the copper complex, and what are the implications for bioactivity?

- Methodology :

- Chiral Chromatography : Use amylose- or cellulose-based columns with polar organic mobile phases to separate enantiomers .

- Enzymatic Assays : Test bioactivity in coenzyme A biosynthesis pathways (pantothenic acid’s role in CoA highlights D-form specificity ).

- Molecular Dynamics Simulations : Compare binding affinities of enantiomers with target enzymes (e.g., pantothenate kinase) .

Q. What analytical methods are optimal for detecting trace amounts of this copper complex in biological matrices (e.g., serum or tissue)?

- Methodology :

- LC-MS/MS with Isotopic Labeling : Use deuterated internal standards (e.g., D₃-pantothenic acid) to improve quantification accuracy .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges, as described for serum biomarker analysis .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify copper content to correlate with complex concentration .

Data Contradiction Analysis

Q. How to address discrepancies in reported coordination numbers (4 vs. 6) for copper in this complex?

- Methodology :

- Extended X-ray Absorption Fine Structure (EXAFS) : Resolve Cu–O/N bond distances and coordination numbers in solid and solution states.

- UV-Vis Spectroscopy : Compare d-d transition bands in aqueous vs. non-aqueous solvents to infer geometry changes (e.g., octahedral vs. square planar) .

- Magnetic Susceptibility Measurements : Determine if the complex exhibits paramagnetism (high-spin Cu²⁺) or diamagnetism (low-spin configurations).

Mechanistic Studies

Q. What experimental approaches elucidate the role of this copper complex in catalytic processes (e.g., oxidation reactions)?

- Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in copper-mediated redox cycles.

- In Situ Raman Spectroscopy : Monitor intermediate species during catalysis (e.g., peroxo-Cu intermediates) .

- EPR Spin Trapping : Detect radical species generated during catalytic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.